(6-Bromo-5-fluoropyridin-3-YL)methanamine
Description
Significance of Pyridine (B92270) Scaffolds in Synthetic and Applied Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery and organic synthesis. researchgate.netresearchgate.netrsc.orgnih.govdovepress.com Its presence in numerous natural products and FDA-approved drugs underscores its biological relevance. rsc.orgnih.gov The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity, basicity, and ability to participate in hydrogen bonding. This makes the pyridine nucleus a versatile building block for creating molecules with diverse pharmacological activities. researchgate.netresearchgate.net
Role of Halogenation (Bromine, Fluorine) in Modulating Pyridine Reactivity and Functionality
The introduction of halogen atoms, such as bromine and fluorine, onto the pyridine ring profoundly alters its chemical and physical properties. nih.gov Halogenation can influence the electron distribution within the aromatic system, affecting its reactivity towards electrophilic and nucleophilic substitution reactions. chemrxiv.orgnih.gov Specifically, fluorine, with its high electronegativity, can modulate the pKa of the pyridine nitrogen and influence metabolic stability in drug candidates. Bromine, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. nih.gov
The Methanamine Moiety as a Key Functional Group in Pyridine Derivatives
The methanamine group (-CH2NH2) attached to a pyridine ring introduces a basic and nucleophilic center, providing a crucial point for further chemical modifications. nih.govnih.gov This functional group can participate in a wide range of chemical transformations, including amide bond formation, alkylation, and the synthesis of more complex nitrogen-containing heterocycles. In a biological context, the methanamine moiety can act as a key pharmacophore, interacting with biological targets such as enzymes and receptors. nih.govresearchgate.net
Contextualizing (6-Bromo-5-fluoropyridin-3-YL)methanamine within the Landscape of Functionalized Heterocycles
This compound emerges as a molecule of interest by combining the key structural features discussed above. The pyridine core provides the foundational heterocyclic structure. The presence of both bromine and fluorine atoms offers a unique combination of electronic modulation and synthetic versatility. The methanamine group at the 3-position provides a reactive site for further derivatization. This specific arrangement of functional groups makes this compound a valuable building block in the synthesis of novel compounds with potential applications in various fields of chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(6-bromo-5-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H,2,9H2 |
InChI Key |
RHTYKMDQYZWTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 5 Fluoropyridin 3 Yl Methanamine
Retrosynthetic Analysis of the (6-Bromo-5-fluoropyridin-3-YL)methanamine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by conceptually breaking bonds. ox.ac.ukyoutube.com This process reveals plausible synthetic pathways.
The most logical initial disconnection involves the carbon-carbon bond between the pyridine (B92270) ring and the methanamine side chain. The aminomethyl group (-CH2NH2) is a key functionality that can be derived from several precursors through functional group interconversion (FGI). The most common and effective precursor for a primary amine of this type is a nitrile group (-C≡N) due to its relative stability and the reliability of its reduction.
This primary disconnection, labeled as (a) in the retrosynthetic scheme, simplifies the target molecule to a key intermediate: 6-bromo-5-fluoro-3-cyanopyridine . The nitrile group serves as a robust synthetic handle that can be introduced and carried through several reaction steps before its final transformation. This approach is well-established for producing aminomethylpyridines. google.comgoogle.com
| Disconnection Strategy | Target Bond | Functional Group Transformation | Precursor Intermediate | Synthetic Equivalent/Reagents |
| Primary (a) | Pyridine-CH2NH2 | Reduction | 6-Bromo-5-fluoro-3-cyanopyridine | Nitrile (-CN) |
| Alternative | Pyridine-CH2NH2 | Reductive Amination | 6-Bromo-5-fluoropyridine-3-carbaldehyde | Aldehyde (-CHO) |
| Alternative | Pyridine-CH2NH2 | Amide Reduction | 6-Bromo-5-fluoropyridine-3-carboxamide | Amide (-CONH2) |
This interactive table summarizes potential disconnection strategies for the methanamine moiety.
Further deconstruction of the key intermediate, 6-bromo-5-fluoro-3-cyanopyridine, requires considering the strategic installation of the halogen atoms. The pyridine ring is an electron-deficient π-system, which makes electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions like elevated temperatures and strong acids. nih.govchemrxiv.orgnsf.gov Moreover, EAS on an unsubstituted pyridine ring typically directs incoming electrophiles to the 3-position. nih.govchemrxiv.org
Given these challenges, a direct halogenation of a simple 3-cyanopyridine (B1664610) precursor to achieve the desired 5-fluoro-6-bromo substitution pattern is unlikely to be efficient or selective. A more strategic approach involves a sequence of disconnections where the halogens are removed, leading back to a simpler, more accessible precursor. The retrosynthesis would proceed by disconnecting the C-Br bond and then the C-F bond, suggesting a synthetic strategy where the fluorine and bromine atoms are introduced sequentially onto a pre-functionalized pyridine ring. The order of these introductions is critical, as the electronic properties of the first halogen and other substituents will direct the regioselectivity of the subsequent halogenation step.
Precursor Synthesis and Functionalization Routes
Following the logic of the retrosynthetic analysis, the forward synthesis focuses on building the functionalized pyridine scaffold step-by-step, culminating in the formation of the methanamine group.
A common and versatile starting material for the synthesis of 3-substituted pyridines is 3-methylpyridine, also known as 3-picoline. google.comresearchgate.net The synthetic plan can be designed to start with a derivative of 3-picoline that facilitates the selective introduction of the required halogen atoms. For instance, a synthetic route might commence with a 5-substituted 3-picoline, such as 5-amino-3-picoline. The amino group is a powerful directing group and can be converted into a fluorine atom in a subsequent step.
The selective installation of fluorine at the 5-position and bromine at the 6-position is the most challenging aspect of the synthesis. Because direct halogenation of pyridine is difficult, functional groups are often used to control the reaction's position. chemrxiv.orgnsf.gov
A plausible synthetic sequence could be:
Fluorination: Starting with a precursor like 5-amino-3-picoline, the fluorine atom can be introduced at the C5 position. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from the amine, is a classic method for this transformation.
Bromination: With the fluorine atom in place at C5, the subsequent bromination step must be directed to the C6 position. The electronic effects of the ring nitrogen and the C5-fluoro substituent would influence the regioselectivity of this step. Electrophilic bromination under controlled conditions could achieve the desired 6-bromo-5-fluoro-3-picoline intermediate. The use of specialized fluorinating or brominating agents, such as a Pyridine•BrF3 complex, can sometimes offer cleaner reactions by reducing unwanted side products. acs.org
Once the correctly halogenated precursor, 6-bromo-5-fluoro-3-picoline , is obtained, the final steps involve converting the methyl group into the methanamine group.
Nitrilation: The transformation of the 3-methyl group to a 3-cyano group is a key step. A well-established industrial method for this conversion is ammoxidation , where the methylpyridine is reacted with ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst. wikipedia.org This would convert 6-bromo-5-fluoro-3-picoline into the crucial intermediate, 6-bromo-5-fluoro-3-cyanopyridine .
Reduction: The final step is the reduction of the nitrile group to the primary amine. Catalytic hydrogenation is a common method for reducing cyanopyridines. google.comgoogle.com However, a significant challenge in this step is the potential for competitive dehalogenation, where the bromine or fluorine atoms are reductively cleaved from the pyridine ring. The choice of catalyst is critical to minimize this side reaction. While palladium is often used for hydrogenation, it is also known to promote dehalogenation. google.com Platinum and rhodium catalysts are often less effective at dehalogenation and may be preferred for preserving the halogen substituents. google.comgoogle.com Nevertheless, specific conditions using palladium catalysts have also been developed to achieve good yields with minimal dehalogenation. google.com
| Catalyst | Typical Solvent | Pressure (atm) | Temperature (°C) | Key Considerations |
| Palladium (e.g., Pd/C) | Alcohols (Methanol, Ethanol) | 1 - 4 | 20 - 40 | Can cause dehalogenation, but conditions can be optimized to minimize this side reaction. google.comgoogle.com |
| Platinum (e.g., PtO2) | Alcohols, Esters | 1 - 4 | 20 - 60 | Generally less effective at promoting dehalogenation compared to palladium. google.com |
| Rhodium (e.g., Rh/C) | Alcohols | 1 - 4 | 20 - 60 | Also considered relatively ineffective for dehalogenation, preserving halogen atoms. google.com |
| Lithium Aluminum Hydride (LiAlH4) | Ethers (THF, Diethyl ether) | 1 | 0 - 25 | A powerful chemical reductant; requires careful workup. |
This interactive table summarizes various reduction conditions for converting the cyanopyridine intermediate to the final product.
Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of Related Pyridines
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. libretexts.orglibretexts.orgnobelprize.org These methods offer a powerful means to construct the complex architecture of substituted pyridines, providing access to a wide array of functionalized derivatives.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov This palladium-catalyzed reaction couples amines with aryl or heteroaryl halides and triflates, overcoming the limitations of traditional methods which often require harsh conditions and have limited substrate scope. wikipedia.orgrug.nl In the context of synthesizing pyridine-amine compounds, this reaction is particularly valuable for introducing amino functionalities directly onto the pyridine ring.
The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org The choice of ligand is crucial and has evolved through several "generations," with modern sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) enabling the coupling of a wide range of amines, including primary amines, with high efficiency. rug.nl The general mechanism proceeds via oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org
For the synthesis of precursors to this compound or its analogs, the Buchwald-Hartwig amination could be employed to couple an amine or an ammonia equivalent to a suitably substituted bromopyridine. The versatility of this reaction allows for the coupling of various nitrogen sources, including protected amines or ammonia surrogates like benzophenone (B1666685) imine, which can later be deprotected to reveal the primary amine. nih.govacsgcipr.org
Table 1: Examples of Buchwald-Hartwig Amination in Pyridine Synthesis
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Bromides | Various Amines | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Sodium tert-butoxide | 27-82% | nih.gov |
| 2-Bromopyridines | Volatile Amines | Not Specified | Not Specified | Not Specified | nih.gov |
| Aryl Chlorides | Secondary Amines | Pd / RuPhos | Not Specified | High | rug.nl |
This table is interactive and represents selected examples to illustrate the scope of the reaction.
The Suzuki-Miyaura and Negishi coupling reactions are premier methods for the formation of carbon-carbon bonds, widely used to construct biaryl systems and functionalize heterocyclic rings. libretexts.orgnobelprize.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. libretexts.orgnih.gov In pyridine synthesis, it can be used to introduce aryl or other carbon-based substituents onto the pyridine ring. For instance, a bromo-substituted pyridine can be coupled with an arylboronic acid to form an arylpyridine. nih.govmdpi.com
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide or triflate, also catalyzed by a palladium or nickel complex. orgsyn.orgresearchgate.net Negishi coupling is known for its high reactivity and functional group tolerance. orgsyn.org Pyridyl zinc halides can be coupled with a variety of halogen-substituted heterocycles to build complex molecular frameworks. orgsyn.orgresearchgate.net This method is particularly powerful for creating C(sp²)-C(sp³) bonds, which could be relevant for introducing the methyl group of the aminomethyl moiety or other alkyl substituents. nih.gov
Both reactions are pivotal for elaborating the pyridine core. For a molecule like this compound, these couplings could be used in precursor synthesis, for example, by coupling an aryl group at the 6-position before subsequent functionalization, or by building the pyridine ring itself through intramolecular cyclization strategies that incorporate a cross-coupling step.
Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for Pyridine Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
|---|---|---|
| Nucleophile | Organoboron (boronic acid/ester) | Organozinc |
| Key Advantages | Stable, commercially available reagents; environmentally benign byproducts (borates). libretexts.org | High reactivity; excellent functional group tolerance. orgsyn.orgresearchgate.net |
| Catalyst System | Pd(0) complex, base (e.g., K₃PO₄, Na₂CO₃). nih.govresearchgate.net | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄). researchgate.net |
| Application | Synthesis of biaryl and heterobiaryl compounds. nih.govrsc.org | Preparation of bipyridines and functionalized pyridines. orgsyn.org |
This is an interactive table summarizing the key features of the two coupling reactions.
Chemo-, Regio-, and Stereoselective Synthesis Considerations for this compound
Achieving the precise arrangement of substituents on the pyridine ring of the target molecule requires careful control over selectivity. The electronic properties of the pyridine nitrogen and the influence of existing substituents (bromo and fluoro groups) dictate the reactivity and orientation of incoming groups.
Directed Ortho Metalation (DoM) is a powerful regioselective functionalization technique. numberanalytics.com It involves the deprotonation of an aromatic or heteroaromatic ring at the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. numberanalytics.combaranlab.org The resulting organometallic species can then be trapped with various electrophiles to introduce a wide range of functional groups with high precision.
For pyridine systems, the nitrogen atom itself can direct metalation to the C2 position. nih.gov However, other powerful DMGs can override this inherent reactivity to direct functionalization to other positions. baranlab.org For instance, an amide or carbamate (B1207046) group can direct lithiation to its ortho position. nih.gov This strategy could be instrumental in the synthesis of this compound. A directing group at the 3-position could facilitate metalation at the C2 or C4 position, allowing for the introduction of the bromo or fluoro substituents in a controlled manner. A one-pot DoM-boronation followed by a Suzuki-Miyaura cross-coupling sequence is a known method for creating substituted azabiaryls from pyridine derivatives. nih.gov
Controlling the substitution pattern on a pyridine ring is a central challenge in heterocyclic chemistry. The inherent electronic nature of the pyridine ring (electron-deficient) makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. Conversely, electrophilic substitution is difficult and typically occurs at the 3-position.
Modern synthetic methods allow for more precise control. For instance, the regioselectivity of metal-catalyzed C-H activation can be controlled by the choice of catalyst and directing groups. nih.gov Rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes has been shown to produce 6-substituted pyridines with complete regioselectivity. nih.gov Furthermore, the reactivity of halogens on the pyridine ring can be selectively exploited. In a polyhalogenated pyridine, the different reactivities of chlorine, bromine, and iodine in cross-coupling reactions can be used for sequential functionalization. Generally, the order of reactivity for oxidative addition to palladium(0) is I > Br > Cl, allowing for selective coupling at one position while leaving other halogens intact for subsequent transformations. orgsyn.org This differential reactivity is key to building complex molecules like the target compound, where the bromine atom might be retained for later-stage diversification. The synthesis of 2,3,5-trisubstituted pyridines has been achieved with high regioselectivity using versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, where each position can be derivatized selectively. acs.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. rasayanjournal.co.in These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. nih.govrasayanjournal.co.in
In pyridine synthesis, green approaches include the use of catalysis, multicomponent reactions, microwave-assisted synthesis, and the use of environmentally benign solvents. nih.govrasayanjournal.co.innih.gov
Catalysis: Using catalysts, especially recyclable ones, is a cornerstone of green chemistry as it reduces the amount of reagents needed and minimizes waste. biosynce.com Iron-catalyzed cyclization reactions have been developed for the green synthesis of symmetrical pyridines. rsc.org For cross-coupling reactions, optimizing catalyst and ligand loadings is a key green consideration. acsgcipr.org
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in This approach is highly atom-economical and efficient, reducing reaction steps, solvent usage, and purification needs. One-pot, four-component reactions have been designed for the efficient synthesis of pyridine derivatives. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times and often increase product yields compared to conventional heating. nih.gov
Safer Solvents: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. rasayanjournal.co.inbiosynce.com Suzuki-Miyaura reactions, for example, can often be run in aqueous media. nih.gov
By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.
Solvent Selection and Catalytic Efficiency
The choice of solvent and catalyst is crucial for maximizing yield, purity, and reaction rate while minimizing energy consumption and environmental impact.
In the synthesis of the precursor, 6-bromo-3-fluoropicolinaldehyde, a related isomer, the oxidation of the corresponding alcohol has been documented using a stoichiometric oxidant in a chlorinated solvent. chemicalbook.com For instance, the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) is achieved using Dess-Martin periodinane in dichloromethane (B109758) (DCM). chemicalbook.com While effective on a lab scale, the use of DCM raises environmental concerns, and the stoichiometric nature of the periodinane reagent presents challenges for catalytic efficiency.
The subsequent and final step, the conversion of the aldehyde to this compound, is typically achieved via reductive amination. This transformation is highly influenced by the catalytic system and the solvent medium. Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, in solvents like methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF), is a common approach. The efficiency of these heterogeneous catalysts allows for easier separation from the reaction mixture, contributing to a more streamlined process.
Alternatively, one-pot reductive amination protocols often use stoichiometric reducing agents. The selection of these agents and the solvent system is critical for controlling reactivity and preventing side reactions.
Table 1: Comparison of Catalytic/Reagent Systems for Reductive Amination
| Catalyst/Reagent | Typical Solvent(s) | Advantages | Considerations for Efficiency |
|---|---|---|---|
| H₂/Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | High atom economy; catalyst is recyclable; clean reaction profile. | Requires specialized hydrogenation equipment; catalyst activity can vary. |
| H₂/Raney Nickel | Ethanol, Methanol | Cost-effective catalyst; highly active for amine synthesis. | Pyrophoric nature requires careful handling; potential for metal leaching. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective reagent; does not require high pressure. | Stoichiometric reagent; generates borate (B1201080) waste salts. |
The efficiency of these processes is dictated by the interplay between the catalyst's activity and the solvent's ability to dissolve reactants and facilitate the reaction mechanism. For instance, protic solvents like methanol can participate in the reaction by forming iminium ion intermediates, which are then readily reduced.
Atom Economy and Waste Reduction in Synthetic Protocols
The principles of atom economy and waste reduction are central to modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize the generation of byproducts.
The synthesis of this compound, when proceeding through an aldehyde intermediate, presents clear opportunities for analysis in this context.
Oxidation Step Analysis: The use of a stoichiometric oxidant like Dess-Martin periodinane (DMP), with a molecular weight of 424.14 g/mol , to convert an alcohol to an aldehyde demonstrates poor atom economy. chemicalbook.com In this reaction, the periodinane is reduced to 1,2-benziodoxol-3(1H)-one, a significant byproduct that must be separated and disposed of, representing substantial chemical waste.
Reaction: R-CH₂OH + DMP → R-CHO + Byproducts
Waste: The reduced periodinane and other reagents used in quenching and workup contribute to a high E-factor (Environmental factor), which is the mass ratio of waste to desired product.
To improve atom economy and reduce waste, catalytic oxidation methods using a terminal oxidant like molecular oxygen or hydrogen peroxide would be superior. These methods, often employing transition-metal catalysts, generate water as the primary byproduct, aligning closely with green chemistry ideals.
Reductive Amination Step Analysis: The atom economy of the reductive amination step is highly dependent on the chosen methodology.
Catalytic Hydrogenation: This method exhibits excellent atom economy. The aldehyde reacts with an ammonia source (like ammonia itself or ammonium (B1175870) acetate) to form an imine intermediate, which is then reduced by molecular hydrogen (H₂).
In this ideal pathway, all atoms from the aldehyde and ammonia are incorporated into the product, with water being the only byproduct.
Stoichiometric Hydride Reagents: The use of reagents like Sodium Borohydride (NaBH₄) results in lower atom economy. While effective, the boron reagent is converted into borate salts during the reaction and subsequent workup.
Waste: For every mole of product, a mole of boron-containing waste is generated, in addition to other salts from quenching steps.
Table 2: Atom Economy and Waste Profile of Reductive Amination Methods
| Method | Reagents | Key Byproducts | Atom Economy | Waste Reduction Profile |
|---|---|---|---|---|
| Catalytic Hydrogenation | Aldehyde, Ammonia, H₂, Catalyst | Water | Excellent | High (minimal waste, recyclable catalyst) |
Chemical Reactivity and Derivatization of 6 Bromo 5 Fluoropyridin 3 Yl Methanamine
Reactivity of the Primary Amine Functionality
The primary amine of (6-Bromo-5-fluoropyridin-3-YL)methanamine is a nucleophilic center and a site of basicity, allowing it to participate in a variety of common amine reactions.
Nucleophilic Acyl Substitution Reactions
The primary amine readily undergoes nucleophilic acyl substitution with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (often activated) to form stable amide derivatives. libretexts.orgyoutube.comvanderbilt.edu This reaction is fundamental in constructing more complex molecules. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. vanderbilt.edukhanacademy.org
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Acylating Agent | Product | Typical Conditions |
|---|---|---|
| Acetyl chloride | N-((6-Bromo-5-fluoropyridin-3-yl)methyl)acetamide | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine) |
| Acetic anhydride | N-((6-Bromo-5-fluoropyridin-3-yl)methyl)acetamide | Aprotic solvent, optional base or acid catalyst |
| Benzoic acid | N-((6-Bromo-5-fluoropyridin-3-yl)methyl)benzamide | Coupling agents (e.g., DCC, EDC), aprotic solvent |
Alkylation and Reductive Amination Pathways
The nitrogen atom of the primary amine can be alkylated by reacting with alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com
A more controlled method for introducing alkyl groups is through reductive amination. wikipedia.orglibretexts.org This process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comyoutube.com This method is highly efficient and prevents the issue of over-alkylation. masterorganicchemistry.com
Table 2: Alkylation and Reductive Amination Examples
| Reactant(s) | Reaction Type | Product | Common Reducing Agents (for Reductive Amination) |
|---|---|---|---|
| Methyl iodide | Direct Alkylation | N-Methyl-(6-bromo-5-fluoropyridin-3-yl)methanamine | N/A |
| Formaldehyde | Reductive Amination | N-Methyl-(6-bromo-5-fluoropyridin-3-yl)methanamine | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
| Acetone | Reductive Amination | N-Isopropyl-(6-bromo-5-fluoropyridin-3-yl)methanamine | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
Urea (B33335), Thiourea (B124793), and Sulfonamide Formation
The primary amine can react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Furthermore, the amine can react with sulfonyl chlorides to form sulfonamides. organic-chemistry.org This reaction is crucial in the synthesis of many pharmaceutical compounds. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. organic-chemistry.org
Table 3: Formation of Ureas, Thioureas, and Sulfonamides
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Phenyl isocyanate | Urea | 1-((6-Bromo-5-fluoropyridin-3-yl)methyl)-3-phenylurea |
| Methyl isothiocyanate | Thiourea | 1-((6-Bromo-5-fluoropyridin-3-yl)methyl)-3-methylthiourea |
| Benzenesulfonyl chloride | Sulfonamide | N-((6-Bromo-5-fluoropyridin-3-yl)methyl)benzenesulfonamide |
Cyclization Reactions involving the Methanamine Moiety
The aminomethyl group, in conjunction with the pyridine (B92270) ring, can participate in cyclization reactions to form fused heterocyclic systems. For instance, reactions with appropriate bifunctional reagents can lead to the formation of imidazo[1,5-a]pyridines or other related heterocyclic structures. nih.govbeilstein-journals.org Such reactions often require specific catalysts and conditions to facilitate the intramolecular ring closure.
Reactivity of the Halogen Substituents (Bromine, Fluorine)
The bromine and fluorine atoms on the pyridine ring offer opportunities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine at the 6-position is generally more reactive than the fluorine at the 5-position in palladium-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi)
The bromine atom at the 6-position of the pyridine ring is particularly susceptible to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon bonds.
Suzuki Coupling: This reaction involves the coupling of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds.
Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netsoton.ac.ukresearchgate.net This is a reliable method for synthesizing aryl-alkynes.
Stille Coupling: In a Stille coupling, the bromo-pyridine is reacted with an organostannane reagent in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org While effective, the toxicity of tin compounds is a drawback. wikipedia.org
Negishi Coupling: This reaction employs an organozinc reagent to couple with the bromo-pyridine, catalyzed by a palladium or nickel complex. wikipedia.org Negishi coupling is known for its high functional group tolerance. orgsyn.org
The fluorine atom at the 5-position is generally less reactive in these cross-coupling reactions under standard conditions. However, under more forcing conditions or with specific catalyst systems, C-F bond activation and coupling can be achieved. ljmu.ac.uk
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 6-Aryl-5-fluoropyridin-3-yl)methanamine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | (6-(Alkynyl)-5-fluoropyridin-3-yl)methanamine |
| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | (6-R-5-fluoropyridin-3-yl)methanamine |
| Negishi | Organozinc (R-ZnCl) | Pd or Ni catalyst | (6-R-5-fluoropyridin-3-yl)methanamine |
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of electron-withdrawing halogen substituents. In principle, both the bromo and fluoro groups can act as leaving groups. The regioselectivity of such substitutions is influenced by the nature of the nucleophile and the reaction conditions.
The substitution of the bromo or fluoro group can lead to a diverse array of derivatives. For instance, reaction with various nucleophiles such as amines, alkoxides, or thiolates could yield novel substituted pyridinylmethanamine analogs. The relative reactivity of the C-Br versus the C-F bond towards nucleophilic attack would be a key determinant in the product outcome.
| Nucleophile | Potential Product |
| R-NH₂ (Amine) | (6-Amino-5-fluoropyridin-3-YL)methanamine or (5-Amino-6-bromopyridin-3-YL)methanamine |
| R-O⁻ (Alkoxide) | (6-Alkoxy-5-fluoropyridin-3-YL)methanamine or (5-Alkoxy-6-bromopyridin-3-YL)methanamine |
| R-S⁻ (Thiolate) | (6-Alkylthio-5-fluoropyridin-3-YL)methanamine or (5-Alkylthio-6-bromopyridin-3-YL)methanamine |
Lithium-Halogen Exchange Reactions for Further Functionalization
The bromine atom on the pyridine ring presents an opportunity for lithium-halogen exchange, a powerful tool for the introduction of a wide range of functional groups. Treatment of this compound with an organolithium reagent, typically at low temperatures, would be expected to generate a lithiated pyridine intermediate. This highly reactive species can then be quenched with various electrophiles to introduce new substituents at the 6-position of the pyridine ring.
This methodology allows for the synthesis of derivatives that are not readily accessible through other means. The choice of electrophile dictates the nature of the newly introduced functional group.
| Electrophile | Resulting Functional Group at C-6 |
| CO₂ (Carbon dioxide) | Carboxylic acid |
| R-CHO (Aldehyde) | Secondary alcohol |
| R₂CO (Ketone) | Tertiary alcohol |
| R-CN (Nitrile) | Ketone (after hydrolysis) |
| DMF (Dimethylformamide) | Aldehyde |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a range of chemical transformations.
N-Oxidation and Quaternization Reactions
The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids. This transformation can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions.
Furthermore, the nitrogen atom can undergo quaternization upon reaction with alkyl halides. This process introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. The properties of the resulting salt, such as its solubility and biological activity, will depend on the nature of the alkylating agent used.
Coordination Chemistry with Metal Centers
The pyridine nitrogen can act as a ligand, coordinating to various metal centers to form coordination compounds. The presence of the aminomethyl group and the halogen substituents on the pyridine ring could influence the coordination properties of the ligand and the stability and reactivity of the resulting metal complexes. The ability of this compound to act as a ligand opens up possibilities for its use in catalysis and materials science.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The primary amine functionality of this compound makes it a suitable component for certain MCRs.
Ugi and Passerini Reactions for Complex Structure Generation
In principle, this compound could participate as the amine component in the Ugi four-component reaction, alongside a ketone or aldehyde, an isocyanide, and a carboxylic acid. This would lead to the formation of complex α-acylamino carboxamide derivatives bearing the substituted pyridinyl moiety.
Similarly, while the Passerini reaction typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, the amine functionality of the title compound is not a direct participant. However, derivatives of the compound could potentially be utilized in isocyanide-based MCRs. The successful application of this compound in such reactions would provide a rapid and efficient route to novel and structurally diverse molecules.
Knoevenagel Condensation and Mannich Reactions
A comprehensive review of available scientific literature indicates a lack of specific documented examples of this compound participating in Knoevenagel condensation or Mannich reactions. The following discussion is therefore based on the general principles of these reactions and the expected chemical behavior of the primary amine functional group within the subject molecule.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is typically catalyzed by a weak base, often a primary or secondary amine. sigmaaldrich.comtandfonline.com
In the context of this compound, its primary amine group could theoretically act as a catalyst for the Knoevenagel condensation between an aldehyde or ketone and an active methylene compound. The reaction mechanism would involve the amine activating the carbonyl compound by forming an iminium ion intermediate, which is more electrophilic than the original carbonyl group. jove.com This intermediate would then be attacked by the enolate of the active methylene compound.
Alternatively, while less common for this reaction type, the aminomethyl group itself is not typically a reactant in the Knoevenagel condensation, which primarily involves the reaction of aldehydes or ketones with compounds containing acidic C-H bonds.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. libretexts.org The reactants are typically formaldehyde, a primary or secondary amine, and a compound containing an enolizable proton (the CH-acidic component). adichemistry.com The product is a β-amino-carbonyl compound known as a Mannich base. libretexts.org
This compound, as a primary amine, could serve as the amine component in a Mannich reaction. The reaction would commence with the formation of an Eschenmoser-like salt or an iminium ion from the reaction between this compound and an aldehyde, most commonly formaldehyde. adichemistry.com This electrophilic iminium ion would then be attacked by the enol form of a carbonyl compound, nitrile, or other CH-acidic compound to yield the corresponding Mannich base. This would result in the incorporation of the (6-bromo-5-fluoropyridin-3-yl)methylamino moiety into the final product.
While the pyridine ring itself can be involved in Mannich-type reactions, particularly if activated, the primary amine of this compound is the more likely participant in the classical Mannich reaction. The use of primary amines in Mannich reactions can sometimes lead to the formation of secondary products due to the potential for the initial Mannich base to react further. mdpi.com
Due to the absence of specific experimental data for this compound in these reactions, no detailed research findings or data tables can be presented. The reactivity described is based on established chemical principles for these reaction types.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 5 Fluoropyridin 3 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (6-Bromo-5-fluoropyridin-3-YL)methanamine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
One-dimensional NMR spectra provide fundamental information regarding the different types of protons, carbons, and fluorine atoms present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) and amine protons of the aminomethyl group. The aromatic region will show two signals for the protons on the pyridine (B92270) ring. The proton at position 2 (H-2) and the proton at position 4 (H-4) will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The methylene protons (-CH₂-) of the aminomethyl group would likely appear as a singlet or a doublet if coupled to the amine protons, typically in the range of 3.8-4.2 ppm. The amine protons (-NH₂) are expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The pyridine ring is expected to show five distinct signals for its carbon atoms, with their chemical shifts influenced by the electronegative bromine and fluorine substituents, as well as the nitrogen atom. The carbon atom attached to the bromine (C-6) and the carbon atom attached to the fluorine (C-5) will be significantly affected. The methylene carbon of the aminomethyl group is anticipated to resonate in the range of 40-50 ppm.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a sensitive probe for the fluorine environment. For this compound, a single resonance is expected for the fluorine atom at the C-5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (H-4) and carbons (C-4, C-5, C-6) can be observed, providing valuable connectivity information.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity / Coupling Constants (J in Hz) |
| H-2 | 8.2 - 8.4 | - | - | d, J(H-2, H-4) ≈ 2-3 Hz |
| H-4 | 7.8 - 8.0 | - | - | dd, J(H-4, F-5) ≈ 4-6 Hz, J(H-4, H-2) ≈ 2-3 Hz |
| -CH₂- | 3.9 - 4.1 | - | - | s |
| -NH₂ | 1.5 - 2.5 (broad) | - | - | br s |
| C-2 | - | 150 - 155 | - | - |
| C-3 | - | 135 - 140 | - | - |
| C-4 | - | 140 - 145 | - | d, J(C-4, F-5) ≈ 20-25 Hz |
| C-5 | - | 155 - 160 | - | d, J(C-5, F-5) ≈ 240-260 Hz |
| C-6 | - | 115 - 120 | - | d, J(C-6, F-5) ≈ 30-35 Hz |
| -CH₂- | - | 40 - 45 | - | - |
| F-5 | - | - | -120 to -130 | - |
Note: The predicted data is based on the analysis of structurally similar compounds and theoretical calculations. Actual experimental values may vary.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the one-dimensional spectra and for establishing the connectivity between different atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of H-2 and H-4 would confirm their spatial proximity and coupling relationship within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this relatively rigid molecule, NOESY can provide information about through-space proximity of protons, which can be useful for confirming assignments and for studying the conformation of more flexible derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₆H₆BrFN₂), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [C₆H₆BrFN₂ + H]⁺ | 204.9771 | (To be determined experimentally) |
| [C₆H₆BrFN₂ + Na]⁺ | 226.9590 | (To be determined experimentally) |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the aminomethyl group, cleavage of the pyridine ring, and the loss of the halogen atoms. The fragmentation pattern is a unique fingerprint of the molecule that can be used for its identification and for the structural elucidation of its derivatives. A plausible fragmentation would be the alpha-cleavage of the C-C bond adjacent to the amine, leading to the formation of a stable pyridinium (B92312) ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a unique spectral fingerprint.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic ring and the methylene group, the C=N and C=C bonds of the pyridine ring, and the C-F and C-Br bonds.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Vibration Mode |
| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methylene) | 2850 - 2960 | Symmetric and asymmetric stretching |
| C=N, C=C (pyridine ring) | 1400 - 1600 | Stretching |
| N-H (amine) | 1550 - 1650 | Bending (scissoring) |
| C-F | 1000 - 1400 | Stretching |
| C-Br | 500 - 600 | Stretching |
Characteristic Vibrational Frequencies of Pyridine, Amine, and Halogen Moieties
The infrared spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups: the pyridine ring, the primary amine, and the carbon-halogen bonds.
Pyridine Ring Vibrations: The pyridine moiety gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. asianpubs.org The C=C and C=N ring stretching vibrations are expected to appear in the 1600-1400 cm⁻¹ range. elixirpublishers.com The in-plane and out-of-plane bending vibrations of the ring C-H bonds will also be present at lower frequencies. For substituted pyridines, the exact positions of these bands are influenced by the nature and position of the substituents. asianpubs.org
Amine Group Vibrations: The primary amine group (-NH₂) is characterized by several distinct vibrational modes. The N-H stretching vibrations typically appear as two bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. researchgate.net The N-H scissoring (in-plane bending) vibration is expected around 1650-1580 cm⁻¹. The C-N stretching vibration of the aminomethyl group will likely be observed in the 1250-1020 cm⁻¹ range. elixirpublishers.com An IR spectrum of the related compound 3-(aminomethyl)pyridine (B1677787) shows characteristic peaks that can be used for comparison. chemicalbook.com
Halogen Moieties Vibrations: The carbon-halogen stretching vibrations are found at lower frequencies in the infrared spectrum. The C-F stretching vibration is anticipated in the 1400-1000 cm⁻¹ region. The C-Br stretching vibration is expected at a lower wavenumber, typically in the 700-500 cm⁻¹ range, due to the larger mass of the bromine atom.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Pyridine Ring | C-H Stretching | 3100-3000 |
| C=C, C=N Stretching | 1600-1400 | |
| Primary Amine | N-H Stretching (asymmetric & symmetric) | 3500-3200 |
| N-H Scissoring | 1650-1580 | |
| C-N Stretching | 1250-1020 | |
| Halogen Moieties | C-F Stretching | 1400-1000 |
| C-Br Stretching | 700-500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the pyridine chromophore. Pyridine itself exhibits characteristic π → π* and n → π* transitions. The introduction of substituents such as bromine, fluorine, and an aminomethyl group will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.
The π → π* transitions in the pyridine ring are typically observed at higher energies (shorter wavelengths), while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, occurs at lower energies (longer wavelengths). The presence of the halogen atoms and the aminomethyl group, which can act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated system and the electronic effects of the substituents.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide detailed information about its molecular geometry and intermolecular interactions.
The crystal structure would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The geometry of the pyridine ring is expected to be largely planar, although minor deviations may occur due to the substituents. The bond lengths within the pyridine ring will be influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and fluoro substituents. The C-Br and C-F bond lengths will be consistent with those observed in other halogenated aromatic compounds. The geometry around the aminomethyl group is expected to be tetrahedral.
A summary of expected bond parameters based on related structures is provided below.
| Bond/Angle | Expected Value |
| C-C (pyridine ring) | ~1.39 Å |
| C-N (pyridine ring) | ~1.34 Å |
| C-Br | ~1.90 Å |
| C-F | ~1.35 Å |
| C-C (exocyclic) | ~1.51 Å |
| C-N (amine) | ~1.47 Å |
| C-N-C (pyridine ring) | ~117° |
| C-C-C (pyridine ring) | ~120° |
| C-C-Br | ~120° |
| C-C-F | ~120° |
The crystal packing of this compound will be governed by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The primary amine group is a strong hydrogen bond donor, and the pyridine nitrogen atom is a hydrogen bond acceptor. Therefore, N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, potentially forming chains or networks of molecules. acs.org
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are sensitive to the stereochemistry of chiral molecules. This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example, by substitution at the aminomethyl group, the resulting enantiomers would exhibit VCD and ECD spectra.
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov It provides detailed information about the absolute configuration and conformation of chiral molecules in solution. nih.gov ECD, which is the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic structure and stereochemistry of chiral compounds. researchgate.net
For a chiral derivative of this compound, the VCD spectrum would show characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these bands would be directly related to the absolute configuration of the chiral center. Similarly, the ECD spectrum would exhibit Cotton effects (characteristic positive or negative peaks) that are indicative of the stereochemistry of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the VCD and ECD spectra and aid in the assignment of the absolute configuration. rsc.org
Computational and Theoretical Studies on 6 Bromo 5 Fluoropyridin 3 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost.
Geometry optimization is a key application of DFT, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation, often referred to as the ground state structure. For a molecule like (6-Bromo-5-fluoropyridin-3-YL)methanamine, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations would reveal the precise three-dimensional arrangement of the atoms, accounting for the electronic effects of the bromine, fluorine, and aminomethyl substituents on the pyridine (B92270) ring. The resulting optimized structure is crucial for all subsequent property calculations.
Table 1: Predicted Geometrical Parameters for this compound using DFT Illustrative data based on calculations of similar structures.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.89 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-N (ring) | ~1.34 Å |
| Bond Length | C-CH₂ | ~1.51 Å |
| Bond Length | CH₂-NH₂ | ~1.46 Å |
| Bond Angle | C-C-Br | ~121° |
| Bond Angle | C-C-F | ~119° |
| Bond Angle | C-C-CH₂ | ~122° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the lone pair of the aminomethyl nitrogen, as these are the most electron-donating parts of the molecule. The LUMO would likely be distributed across the pyridine ring, influenced by the electronegative bromine and fluorine atoms, which can accept electron density. The HOMO-LUMO gap for similar bromo-substituted heterocyclic compounds has been calculated to be in the range of 2.3 to 4.4 eV. nih.govresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies Illustrative data based on calculations of similar structures.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | ~ -6.5 eV |
| LUMO (Lowest Unoccupied Molecular Orbital) | ~ -1.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV |
An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is calculated by determining the electrostatic potential at points on the van der Waals surface of the molecule. The ESP map is color-coded, with red typically representing regions of negative potential (electron-rich areas, prone to electrophilic attack) and blue representing regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green or yellow areas indicate neutral or non-polar regions.
In this compound, the ESP map would be expected to show significant negative potential (red) around the nitrogen atom of the pyridine ring and the fluorine atom due to their high electronegativity and the presence of lone pairs. The nitrogen atom of the aminomethyl group would also exhibit negative potential. Conversely, the hydrogen atoms of the aminomethyl group and the hydrogen on the pyridine ring would show positive potential (blue), indicating they are electron-deficient. This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying potential sites for molecular recognition and reaction. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations are typically performed on the DFT-optimized geometry, and the predicted shifts are referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons. The chemical shifts would be influenced by the electronic environment; for instance, the ring protons would be affected by the electron-withdrawing effects of the halogen and nitrogen atoms. Similarly, the ¹³C NMR spectrum would show separate signals for each unique carbon atom, with their shifts determined by their hybridization and proximity to electronegative atoms. Comparing these predicted spectra with experimental data is a powerful method for structural verification. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Illustrative data relative to TMS, based on general principles and data for substituted pyridines.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Ring H) | ~7.5 - 8.5 |
| ¹H (-CH₂-) | ~3.9 - 4.2 |
| ¹H (-NH₂) | ~1.5 - 2.5 (broad) |
| ¹³C (C-Br) | ~110 - 120 |
| ¹³C (C-F) | ~155 - 165 (with C-F coupling) |
| ¹³C (C-CH₂) | ~135 - 145 |
| ¹³C (-CH₂-) | ~40 - 45 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Computational frequency calculations, typically performed using DFT, can predict the vibrational spectrum of a molecule. These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman spectra.
The simulated IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. Key vibrational modes would include:
N-H stretching and bending from the amine group.
C-H stretching and bending from the pyridine ring and methylene group.
Pyridine ring stretching and deformation modes.
C-F and C-Br stretching vibrations, typically found in the fingerprint region of the spectrum.
These predicted spectra serve as a valuable guide for assigning bands in experimentally recorded spectra. aps.orgnih.gov
Table 4: Predicted Principal Vibrational Frequencies (cm⁻¹) Illustrative data based on known group frequencies for similar compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Medium (IR) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium (IR), Strong (Raman) |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium (IR) |
| Pyridine Ring Stretch | 1400 - 1600 | Strong (IR & Raman) |
| N-H Bend (amine) | 1550 - 1650 | Medium-Strong (IR) |
| C-F Stretch | 1000 - 1250 | Strong (IR) |
| C-Br Stretch | 500 - 650 | Medium (IR) |
UV-Vis Absorption Spectra Simulations
The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods provides significant insights into the electronic transitions of a molecule. For a compound like this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for simulating its electronic absorption properties.
The process involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). A popular and robust combination of functional and basis set for such calculations on organic molecules is B3LYP with a 6-311+G(d,p) basis set. Following geometry optimization, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial to simulate the spectra in a solution phase, as solvent-solute interactions can significantly shift the absorption bands.
For this compound, the key electronic transitions would likely be π → π* and n → π* transitions associated with the pyridine ring. The computational results, including the primary electronic transitions, their corresponding wavelengths, and oscillator strengths, would be tabulated for analysis.
Table 1: Hypothetical TD-DFT Data for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| 4.52 | 274 | 0.085 | HOMO -> LUMO | π -> π* |
| 5.15 | 241 | 0.120 | HOMO-1 -> LUMO | π -> π* |
Note: This table is illustrative and represents typical data obtained from TD-DFT calculations for similar aromatic amines. Actual values would require specific computation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of a molecule over time. For this compound, MD simulations can reveal the rotational freedom of the aminomethyl group (-CH₂NH₂) relative to the pyridine ring and how intermolecular interactions, such as hydrogen bonding in a solvent, influence its structure and dynamics.
An MD simulation would typically begin with the optimized structure of the molecule. A force field, such as AMBER or CHARMM, is assigned to describe the intramolecular and intermolecular interactions. The molecule is then placed in a simulation box, often filled with a solvent like water, and the system is subjected to a period of equilibration. During the production run, the trajectories of all atoms are calculated by integrating Newton's equations of motion over a set period, typically nanoseconds.
Analysis of the MD trajectory can provide valuable information, such as:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule, such as the aminomethyl side chain.
Radial Distribution Functions (RDFs): To understand the solvation structure around specific atoms, like the amino nitrogen.
Dihedral Angle Analysis: To map the conformational preferences of the C-C-N-H torsion angle of the side chain.
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry offers powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. DFT calculations are central to these studies, providing insights into the electron distribution and identifying reactive sites.
Key reactivity descriptors that can be calculated include:
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen of the amino group would be an electron-rich site, while the carbon atoms attached to the electronegative bromine and fluorine atoms would be electron-deficient.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
When studying a specific reaction, such as an N-alkylation or an aromatic substitution, identifying the transition state (TS) is paramount. A transition state is a first-order saddle point on the potential energy surface. Computational methods locate this structure by searching for a geometry where the energy gradient is zero, and the Hessian matrix (a matrix of second derivatives of energy) has exactly one negative eigenvalue. The vibrational frequency corresponding to this negative eigenvalue represents the motion along the reaction coordinate.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and its Derivatives
QSAR and QSPR models are statistical tools used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. For a series of derivatives of this compound, a QSAR/QSPR study would involve several steps:
Dataset Assembly: A collection of derivatives with experimentally measured activity or property data is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity/property.
Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external test sets.
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or suitable compounds.
Table 2: Example of Descriptors Used in QSAR/QSPR Studies for Pyridine Derivatives
| Descriptor Type | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, Reactivity |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
| Topological | Connectivity Indices, Wiener Index | Molecular branching and structure |
These computational approaches provide a robust framework for investigating the chemical behavior of this compound at a molecular level, offering predictions and insights that can guide experimental research.
Applications of 6 Bromo 5 Fluoropyridin 3 Yl Methanamine As a Synthetic Intermediate
Precursor in the Synthesis of Novel Pyridine-Based Heterocycles
The distinct functional groups of (6-Bromo-5-fluoropyridin-3-YL)methanamine serve as handles for the construction of diverse and complex pyridine-based heterocycles. The bromine atom is amenable to various cross-coupling reactions, while the aminomethyl group can act as a nucleophile or be incorporated into larger ring systems.
Fused Ring Systems and Polycyclic Architectures
The synthesis of fused ring systems and polycyclic architectures is a key area in medicinal and materials chemistry. organic-chemistry.org this compound can be a crucial precursor for creating such structures. Intramolecular cyclization reactions are a common strategy for forming fused heterocyclic systems. For instance, the aminomethyl group can react with a suitably positioned electrophile, introduced via substitution of the bromine atom, to form a new ring fused to the pyridine (B92270) core.
Table 1: Potential Reactions for Fused Ring Synthesis
| Reaction Type | Reactant with this compound | Potential Fused Ring System |
| Intramolecular Cyclization | Acylation of the amine followed by intramolecular Heck reaction | Pyrido-fused lactams |
| Intermolecular Cycloaddition | Palladium-catalyzed coupling with an ortho-haloaniline followed by cyclization | Pyrido-fused quinolines |
| Pictet-Spengler Reaction | Reaction of the amine with an appropriate aldehyde or ketone | Tetrahydro-β-carboline analogues |
Pyridine-Containing Macrocycles
Pyridine-containing macrocycles are of significant interest due to their diverse applications, including as ligands in coordination chemistry and as scaffolds in medicinal chemistry. nih.gov The synthesis of these large ring structures often relies on the strategic use of bifunctional building blocks. This compound can serve as such a building block.
The aminomethyl group provides a nucleophilic site for reaction with electrophiles, while the bromine atom can be converted into another functional group suitable for macrocyclization. For example, a Sonogashira coupling at the bromine position could introduce an alkyne, which can then undergo a cyclization reaction with a tethered azide (B81097) to form a triazole-containing macrocycle. Alternatively, the bromine can be used in a Williamson ether synthesis to link to another fragment of the macrocycle.
Building Block for Complex Small Molecule Libraries
The generation of small molecule libraries is a cornerstone of modern drug discovery and chemical biology. nih.gov this compound, with its multiple points of diversification, is an excellent candidate for inclusion in such libraries.
Combinatorial Chemistry Approaches
In combinatorial chemistry, large libraries of related compounds are synthesized simultaneously. The distinct reactivity of the functional groups in this compound allows for its use as a scaffold in combinatorial syntheses. For example, the aminomethyl group can be acylated with a diverse set of carboxylic acids, while the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions with different boronic acids (Suzuki coupling). This two-dimensional variation can rapidly generate a large and diverse library of compounds.
Table 2: Example of a Combinatorial Library Synthesis
| Scaffold | R1 (Acylating Agent) | R2 (Boronic Acid) |
| This compound | Acetyl chloride | Phenylboronic acid |
| Benzoyl chloride | 4-Methoxyphenylboronic acid | |
| Cyclopropanecarbonyl chloride | Thiophene-2-boronic acid |
Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse and complex molecules, often mimicking the structural features of natural products. acs.org The rigid pyridine core of this compound can serve as a starting point for DOS strategies. By employing a series of branching reaction pathways, a wide range of molecular skeletons can be generated from this single precursor. For instance, initial reactions at the amine and bromo positions can be followed by further transformations that lead to different ring systems and stereochemical arrangements.
Intermediate in Agrochemical Research and Development
Pyridine derivatives are a well-established class of compounds in the agrochemical industry, with many successful herbicides, insecticides, and fungicides containing this heterocyclic core. lifechemicals.combeilstein-journals.org The presence of fluorine in agrochemicals is often associated with enhanced biological activity and metabolic stability. nih.gov
This compound, possessing both a fluorinated pyridine ring and reactive handles for further chemical elaboration, is a promising intermediate for the synthesis of new agrochemical candidates. The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce moieties known to confer pesticidal activity. The aminomethyl group can be functionalized to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for effective uptake and transport in target organisms. Research in this area would likely involve the synthesis of a range of derivatives and their subsequent screening for biological activity against various pests and pathogens. The unique substitution pattern of this intermediate could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.
Synthesis of Herbicides, Insecticides, and Fungicides Scaffolds
The pyridine ring is a common structural motif in a wide range of agrochemicals due to its ability to interact with various biological targets. Halogenated and aminomethyl-substituted pyridines, such as this compound, are valuable precursors for the synthesis of more complex molecules with potential pesticidal activity. The bromo and fluoro substituents can influence the electronic properties and metabolic stability of the final product, while the methanamine group provides a reactive handle for further chemical modifications.
While direct examples involving this compound are not readily found, the general synthetic strategies for pyridine-based agrochemicals suggest that this compound could be utilized in the following ways:
N-Acylation/N-Alkylation: The primary amine group can be readily acylated or alkylated to introduce a variety of functional groups, leading to the formation of amides, ureas, thioureas, and other derivatives. These modifications are crucial for tuning the biological activity of the resulting compounds.
Cross-Coupling Reactions: The bromo substituent on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse molecular scaffolds.
Nucleophilic Aromatic Substitution: The fluorine atom can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than with other leaving groups. This reaction pathway could be exploited to introduce other functionalities onto the pyridine ring.
The combination of these synthetic transformations allows for the construction of a vast library of pyridine derivatives that can be screened for herbicidal, insecticidal, and fungicidal properties.
| Potential Agrochemical Scaffold | Synthetic Approach from this compound | Key Moieties for Activity |
| Pyridinecarboxamides | N-acylation of the methanamine group with various carboxylic acids. | Amide linkage, substituents on the acyl group. |
| Pyridylureas/Thioureas | Reaction of the methanamine group with isocyanates or isothiocyanates. | Urea (B33335) or thiourea (B124793) functionality, terminal substituents. |
| Biaryl Pyridines | Suzuki or Stille coupling at the bromo position. | Aryl or heteroaryl group introduced at the 6-position. |
Exploration of Pyridine Derivatives as Crop Protection Agents
The exploration of pyridine derivatives as crop protection agents is a well-established area of research. The pyridine core is present in numerous commercial pesticides. The introduction of specific substituents, such as halogens and aminomethyl groups, is a key strategy for optimizing the efficacy, selectivity, and environmental profile of these agents.
The structural features of this compound make it an interesting starting material for the development of new crop protection agents. The 5-fluoro and 6-bromo substitution pattern is a unique combination that could lead to novel biological activities. Researchers in agrochemical discovery programs would typically synthesize a series of derivatives from this intermediate and evaluate their biological activity against a panel of weeds, insects, and fungal pathogens.
Material Science Applications of Derivatives (e.g., Polymers, Ligands)
While specific examples of material science applications for derivatives of this compound are not documented, the structural features of this compound suggest its potential use in the development of new materials.
Use in Metal-Organic Frameworks (MOFs) or Coordination Polymers
The nitrogen atom of the pyridine ring and the nitrogen atom of the methanamine group in this compound can act as coordination sites for metal ions. This property makes its derivatives potential building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. By modifying the methanamine group to introduce other coordinating functionalities (e.g., carboxylic acids, phosphonic acids), multitopic ligands can be synthesized.
These ligands could then be reacted with various metal ions to form extended network structures with porous properties. The presence of halogen atoms on the pyridine ring could influence the framework's properties, such as its stability and its affinity for certain guest molecules.
| Potential Ligand Type | Modification of this compound | Potential Metal Ions | Possible MOF/Polymer Properties |
| Pyridyl-dicarboxylate | Conversion of the methanamine to a carboxylate-containing group. | Zn(II), Cu(II), Zr(IV) | Porosity, Gas Sorption, Catalysis |
| Pyridyl-bisphosphonate | Functionalization of the methanamine with phosphonate (B1237965) groups. | Lanthanides, Transition Metals | Luminescence, Magnetic Properties |
Functional Materials Development
Derivatives of this compound could also be incorporated into functional organic materials. The pyridine unit can impart specific electronic and photophysical properties. For example, by incorporating this moiety into conjugated polymer backbones, materials with interesting optical or electronic properties could be developed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the primary amine group can be used to graft this molecule onto the surface of other materials, thereby modifying their surface properties. For instance, it could be attached to silica (B1680970) or polymer surfaces to create materials with altered hydrophobicity, metal-binding capacity, or catalytic activity.
Exploration of 6 Bromo 5 Fluoropyridin 3 Yl Methanamine in Biological Systems Mechanistic and Discovery Focus
Structure-Activity Relationship (SAR) Studies of (6-Bromo-5-fluoropyridin-3-YL)methanamine Derivatives
There is no available research that specifically details the structure-activity relationships of derivatives of this compound.
Chemical Modifications and Their Impact on Biological Interactions
Information regarding the synthesis of various derivatives of this compound and the subsequent evaluation of their biological interactions is not present in the scientific literature.
Exploration of Isosteric Replacements and Bioisosterism
There are no published studies on the use of isosteric replacements or bioisosterism to modify the structure of this compound for the purpose of enhancing its biological activity or understanding its mode of action.
Ligand Design and Target Interaction Studies (In Vitro Biochemical/Biophysical)
Specific in vitro biochemical or biophysical studies to elucidate the mechanism of action of this compound have not been reported.
Enzyme Inhibition Mechanism Studies
There is no data available concerning the ability of this compound to inhibit any specific enzymes, nor are there any studies detailing its mechanism of inhibition.
Receptor Binding Profiling and Selectivity Investigations
No receptor binding assays or selectivity profiles for this compound have been published.
Cellular Pathway Modulation and Mechanistic Investigations
To understand how this compound may exert biological effects, it is crucial to investigate its influence on cellular pathways. This involves a multi-pronged approach using various in vitro assays to move from observing a general cellular effect to understanding the specific molecular mechanisms at play.
Initial evaluation of a novel compound like this compound typically begins with a battery of in vitro cellular assays. These assays are designed to provide a broad overview of the compound's potential bioactivity and to guide further, more focused research. nih.govsemanticscholar.org
Cell Viability Assays: The first step is often to determine the compound's effect on cell survival and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay are employed across a panel of diverse human cancer cell lines to identify any potential cytotoxic or cytostatic effects. nih.govacs.orgmdpi.com These assays measure metabolic activity or ATP levels, which serve as indicators of the number of viable cells. acs.orgnih.gov A hypothetical screening of this compound could yield results as shown in the table below.
Hypothetical Cell Viability Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.5 |
| HepG2 | Liver Cancer | > 50 |
This interactive table presents hypothetical data showing the half-maximal inhibitory concentration (IC₅₀) of the compound on different cancer cell lines. A lower IC₅₀ value suggests greater potency.
Reporter Gene Assays: Should cell viability assays indicate a potent effect, the next step is to investigate which cellular signaling pathways are being modulated. indigobiosciences.comdanaher.com Reporter gene assays are powerful tools for this purpose. nih.govwikipedia.org In these assays, a promoter of a gene of interest (e.g., a gene responsive to the NF-κB or p53 signaling pathway) is linked to a "reporter" gene that produces an easily measurable signal, like luciferase or green fluorescent protein (GFP). wikipedia.orgresearchgate.net If this compound affects a specific pathway, it will alter the expression of the reporter gene, leading to a change in the signal. indigobiosciences.com
Pathway Analysis: To gain a broader understanding of the compound's mechanism, techniques like Western blotting or proteomic analysis can be used. For instance, if reporter assays suggest an effect on apoptosis, Western blotting could be used to measure the levels of key apoptotic proteins like caspases, Bcl-2, and Bax after treating cells with this compound. This helps to confirm the pathway involved and provides more detailed mechanistic insights.
While the assays described above test for specific, predefined outcomes, phenotypic screening takes a more unbiased approach. technologynetworks.comwikipedia.org This strategy involves screening compounds for their ability to induce a desired change in a cell's or organism's phenotype, without a preconceived notion of the molecular target. wikipedia.orgpfizer.com
Phenotypic Screening: A phenotypic screen for this compound might involve using high-content imaging to observe changes in cellular morphology, organelle structure, or the localization of specific proteins in cells treated with the compound. wikipedia.org This approach can uncover unexpected biological activities that would be missed by target-based assays. technologynetworks.comnih.gov Historically, phenotypic screening has been the foundation for the discovery of many first-in-class drugs. wikipedia.orgpfizer.com
Target Deconvolution: A significant challenge following a successful phenotypic screen is identifying the specific molecular target(s) of the active compound—a process known as target deconvolution. wikipedia.orgnih.gov Understanding the target is crucial for optimizing the compound and understanding its mechanism of action. nih.gov Several strategies exist for target deconvolution:
Affinity Chromatography: This is a widely used method where the compound, this compound, is chemically modified and attached to a solid support or resin. nih.govrsc.orgtechnologynetworks.com A cell lysate is then passed over this resin. Proteins that bind to the compound will be captured and can later be eluted and identified using mass spectrometry. technologynetworks.com
Genetic Approaches: Methods such as drug-resistance screens can be employed. Here, cells are mutagenized, and clones that are resistant to the cytotoxic effects of this compound are selected. The mutations in these resistant clones can point to the protein target or pathway affected by the compound. denistitovlab.org
Proteomics-Based Methods: Techniques like the cellular thermal shift assay (CETSA) can be used. This method is based on the principle that a protein becomes more thermally stable when it is bound to a ligand. rsc.org By heating cell lysates treated with the compound and measuring protein denaturation, it is possible to identify which proteins are stabilized by binding to this compound. rsc.org
The table below outlines these common target deconvolution strategies.
Common Target Deconvolution Strategies
| Strategy | Principle | Advantages |
|---|---|---|
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysate. technologynetworks.com | Direct identification of binding partners. |
| Genetic Screens | Selection of resistant mutants to identify genes involved in the compound's mechanism. denistitovlab.org | Does not require modification of the compound; identifies functionally relevant targets. |
Prodrug and Targeted Delivery Strategies Involving this compound Scaffolds
Once a compound demonstrates promising biological activity and its mechanism is partially understood, further development often involves optimizing its delivery to the site of action while minimizing off-target effects. Prodrug and targeted delivery strategies are key approaches to achieve this. nih.govresearchgate.net
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often at the target site. ijnrd.org This approach can be used to improve properties such as solubility, stability, and bioavailability. ijnrd.orgnih.gov For this compound, the primary amine group (-CH₂NH₂) represents a versatile handle for creating prodrugs. For instance, it could be acylated to form an amide linkage that is designed to be cleaved by specific enzymes that are overexpressed in a particular disease state, such as certain proteases in cancer cells. openmedicinalchemistryjournal.com
Targeted delivery strategies aim to concentrate a therapeutic agent at the desired site of action. openmedicinalchemistryjournal.com This can be achieved by attaching the drug molecule to a targeting moiety, such as an antibody or a ligand that binds to a receptor specifically expressed on target cells. The this compound scaffold could potentially be conjugated to such a targeting moiety. For example, if the compound is found to be effective against a tumor type that overexpresses a specific receptor, the compound could be linked to a ligand for that receptor, thereby directing the drug specifically to the cancer cells. This approach, often referred to as a drug-conjugate strategy, can significantly enhance therapeutic efficacy and reduce systemic toxicity. openmedicinalchemistryjournal.com
Future Research Directions and Translational Perspectives
Development of Novel Catalytic Systems for (6-Bromo-5-fluoropyridin-3-YL)methanamine Transformations
Future research will likely focus on developing advanced catalytic systems to selectively functionalize the this compound core. While traditional cross-coupling reactions are applicable, emerging catalytic strategies promise greater efficiency, selectivity, and access to novel chemical space.
Photoredox Catalysis : Visible-light-mediated photoredox catalysis offers a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgacs.orgresearchgate.net Research could explore the use of organic dyes or transition-metal photocatalysts to activate the pyridine (B92270) ring or the aminomethyl group. acs.org For instance, photoredox/pyridine N-oxide catalysis could enable the carbohydroxylation or aminohydroxylation of olefins using derivatives of the title compound. acs.orgnih.gov This could lead to the synthesis of novel primary alcohols and β-amino alcohols with unique substitution patterns.
C-H Bond Functionalization : A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org Developing catalytic systems, potentially using palladium, rhodium, or rare-earth metals, to selectively activate and modify the C-H bonds on the pyridine ring of this compound would be a major advance. beilstein-journals.org Such methods would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives. Research into directing group strategies, potentially utilizing the existing amine or modifying it, could provide precise control over which C-H bond is targeted. The presence of the ortho-fluorine substituent is known to influence the regioselectivity and energetics of C-H activation, a factor that could be exploited in catalyst design. nih.govresearchgate.net
Enzyme-Catalyzed Transformations : Biocatalysis presents a green and highly selective alternative to traditional chemical methods. Future work could involve screening for or engineering enzymes (e.g., transaminases, monooxygenases) that can act on the this compound scaffold. This could enable enantioselective syntheses or specific hydroxylations of the pyridine ring, producing chiral derivatives with potentially enhanced biological activity.
Integration into Flow Chemistry Platforms for Continuous Synthesis
The transition from batch to continuous flow manufacturing is a key trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. acs.org Integrating the synthesis and derivatization of this compound into flow chemistry platforms is a logical and promising future direction.
Microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing exothermic reactions or handling hazardous intermediates. peeref.comorganic-chemistry.orgresearchgate.netbme.hu For example, the N-oxidation of pyridine derivatives has been successfully demonstrated in packed-bed microreactors, a process that is safer and more efficient than conventional batch methods. organic-chemistry.orgresearchgate.net Similarly, catalytic hydrogenations of functionalized pyridines to produce piperidines have been achieved using continuous flow devices with packed catalyst cartridges, operating at high pressure and temperature safely. researchgate.net
Future research could focus on designing multi-step flow sequences that start from simple precursors and yield this compound or its derivatives without isolating intermediates. uc.pt This approach minimizes waste and manual handling, accelerates the production process, and facilitates rapid library synthesis for screening purposes.
Exploration of Polypharmacology and Multi-Target Ligand Design
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is emerging as a powerful strategy. The pyridine-amine scaffold is prevalent in a vast number of clinically relevant molecules, highlighting its privileged status in medicinal chemistry. nih.gov
The structure of this compound is well-suited for development as a multi-target ligand. The pyridine nitrogen can act as a hydrogen bond acceptor, the amine can be a hydrogen bond donor or a basic center, and the halogen atoms can engage in halogen bonding or occupy hydrophobic pockets in protein active sites. Future research should focus on:
Scaffold Decoration : Systematically modifying the core structure by replacing the bromine atom via cross-coupling reactions, functionalizing the amine, or adding substituents to the C2 or C4 positions.
Target Profiling : Screening libraries of these new derivatives against panels of related biological targets (e.g., different kinase families, G-protein coupled receptors) to identify compounds with desired multi-target profiles.
Structure-Activity Relationship (SAR) Studies : Correlating the structural modifications with the observed biological activities to build a comprehensive understanding of how different parts of the molecule contribute to target binding and selectivity. This will guide the rational design of next-generation compounds with optimized polypharmacological effects.
Advanced Computational Methods for Predictive Modeling of Derivatives
To accelerate the discovery and optimization of new this compound derivatives, advanced computational methods will be indispensable. These in silico techniques can predict the properties of virtual compounds before they are synthesized, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to correlate the three-dimensional structure of derivatives with their biological activity. nih.govmdpi.com By building robust models based on an initial set of synthesized compounds, researchers can predict the activity of new, unsynthesized analogs and prioritize the most promising candidates for synthesis. nih.govchemrevlett.com
Density Functional Theory (DFT) : DFT calculations can provide deep insights into the electronic properties of the molecule, such as vertical electron affinities, electrostatic potential maps, and the stability of different conformations. mostwiedzy.plaps.orgnih.gov This information is crucial for understanding reaction mechanisms, predicting reactivity, and rationalizing interactions with biological targets at an atomic level.
Machine Learning (ML) and Artificial Intelligence (AI) : ML algorithms, including artificial neural networks, can be trained on large datasets of chemical structures and their associated biological activities to create powerful predictive models. nih.govacs.orgijcrt.orgnih.gov These models can be used for large-scale virtual screening of compound libraries to identify potential hits, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate novel molecular structures with desired characteristics. github.com
Design of Bio-Inspired Systems Utilizing Pyridine-Amine Scaffolds
The pyridine-amine scaffold is not only relevant in medicinal chemistry but also in materials science and supramolecular chemistry. Bio-inspired design seeks to mimic biological systems to create novel materials and functions.
Future research could explore incorporating the this compound motif into larger, functional systems:
Self-Assembling Peptides : Peptides containing unnatural amino acids with pyridine side chains have been shown to self-assemble into well-defined nanostructures like fibrils and hydrogels. researchgate.netnih.gov The pyridine moiety can drive assembly through π-stacking or act as a coordination site for metal ions, triggering the formation of specific architectures. acs.orgdoi.org Incorporating a this compound-derived unit into a peptide sequence could lead to new biomaterials with tunable properties for applications in tissue engineering, drug delivery, or catalysis.
Supramolecular Chemistry : The ability of the pyridine nitrogen to coordinate with transition metals can be exploited to construct complex, self-assembled supramolecular structures. nih.gov By designing multi-topic ligands based on the title compound, it may be possible to create metallo-macrocycles or coordination polymers with unique photophysical or catalytic properties.
Biomimetic Catalysis : The pyridine ring is a component of the vital cofactor NAD/NADH. Bio-inspired catalysts that mimic the function of enzymes can be designed using the pyridine-amine scaffold as a core element. The electronic properties of the ring, modulated by the fluorine and bromine atoms, could be tuned to facilitate specific chemical transformations in a controlled, enzyme-like manner.
Q & A
Q. What are the common synthetic routes for preparing (6-bromo-5-fluoropyridin-3-yl)methanamine?
The synthesis typically involves halogenation, amination, and cross-coupling strategies. Key methods include:
- Nucleophilic substitution : Reacting brominated pyridine derivatives with ammonia or amine sources under controlled conditions (e.g., DMF or THF solvents, 60–100°C) .
- Suzuki-Miyaura coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acids with bromo-fluoropyridine intermediates (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) .
- Microwave-assisted synthesis : Enhances reaction efficiency and yield by reducing time and side reactions .
Q. How is the structural characterization of this compound performed?
Standard analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ ~8.1–8.3 ppm for pyridinyl protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 219.0 for C₆H₇BrFN₂) .
- X-ray crystallography : Resolves 3D conformation, though limited by crystal formation challenges .
Advanced Questions
Q. How do steric and electronic effects influence substitution reactions involving this compound?
The bromine atom at the 6-position acts as a strong electron-withdrawing group, directing nucleophilic attack to the 2- or 4-positions. Steric hindrance from the methanamine group at the 3-position slows reactions at adjacent sites. For example:
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) removes byproducts from halogenation steps .
- Catalyst screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) improves coupling efficiency in Suzuki reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How can computational methods predict this compound’s interaction with biological targets?
Q. How does this compound compare structurally and functionally to analogs?
Q. What functional group transformations are feasible for this compound?
- Oxidation : Forms pyridine N-oxide derivatives using KMnO₄ or H₂O₂ .
- Reduction : LiAlH₄ converts the amine to a secondary amine, altering pharmacological properties .
- Halogen exchange : Fluorine can be replaced via SNAr reactions with KF in DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
